molecular formula C16H14N2O B103211 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium CAS No. 16007-76-4

3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium

Cat. No. B103211
CAS RN: 16007-76-4
M. Wt: 250.29 g/mol
InChI Key: DTDAISANQIVFLT-UHFFFAOYSA-N
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Description

3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium, also known as EOPQ, is a quinoxaline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EOPQ is a positively charged molecule that can interact with negatively charged biomolecules, making it a promising candidate for a variety of biological applications.

Mechanism Of Action

3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium works by binding to negatively charged biomolecules through electrostatic interactions. Once bound, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium emits fluorescence, which can be detected using a fluorescence microscope.

Biochemical And Physiological Effects

3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal probe for visualizing biomolecules in living cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium is its high specificity for negatively charged biomolecules, which allows for selective visualization of these molecules in cells and tissues. However, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has limited applications in studying neutral or positively charged biomolecules. Additionally, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has a relatively short half-life and can be toxic at high concentrations, which limits its use in certain experiments.

Future Directions

There are several future directions for the use of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium in scientific research. One potential application is in the development of new diagnostic tools for diseases such as cancer, which are characterized by changes in the distribution of biomolecules in cells and tissues. Additionally, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium could be used to study the dynamics of biomolecule interactions in living cells and tissues, providing new insights into cellular processes such as gene expression and protein signaling. Finally, further research is needed to optimize the synthesis and use of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium in scientific research, including the development of new derivatives with improved properties.

Synthesis Methods

3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium can be synthesized through a multi-step process that involves the reaction of 2-phenylquinoxaline with ethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then oxidized using hydrogen peroxide to produce 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium.

Scientific Research Applications

3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has been found to have various applications in scientific research. One of the most significant applications of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium is in the field of fluorescence microscopy. 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium can be used as a fluorescent probe to visualize the distribution of negatively charged biomolecules such as DNA, RNA, and proteins in cells and tissues.

properties

CAS RN

16007-76-4

Product Name

3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-ethyl-1-oxido-2-phenylquinoxalin-1-ium

InChI

InChI=1S/C16H14N2O/c1-2-13-16(12-8-4-3-5-9-12)18(19)15-11-7-6-10-14(15)17-13/h3-11H,2H2,1H3

InChI Key

DTDAISANQIVFLT-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-]

Canonical SMILES

CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-]

synonyms

2-Ethyl-3-phenylquinoxaline 4-oxide

Origin of Product

United States

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